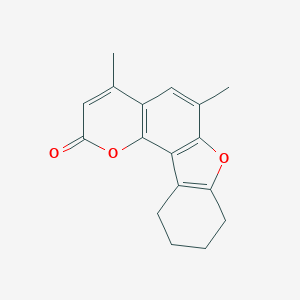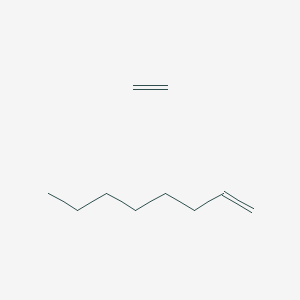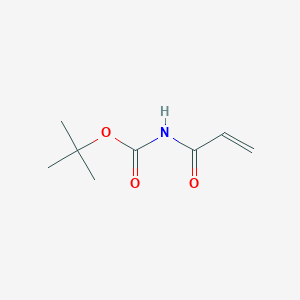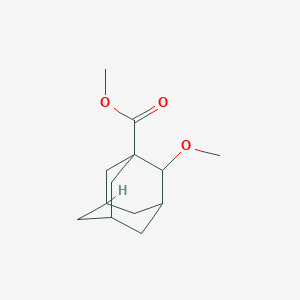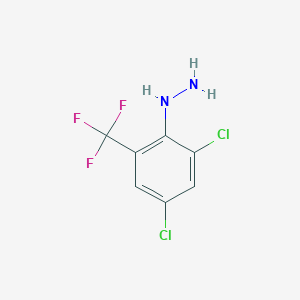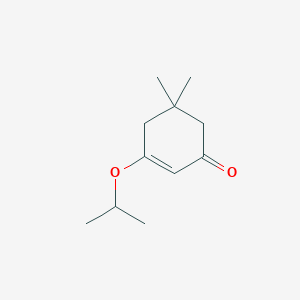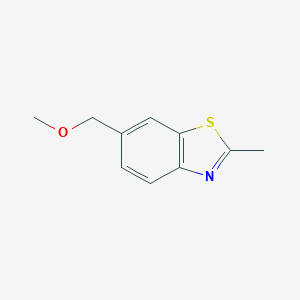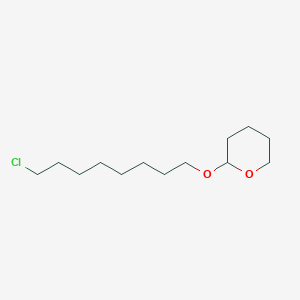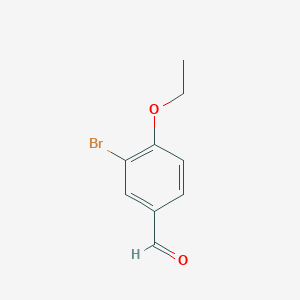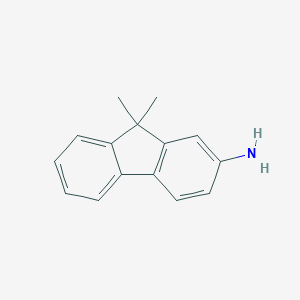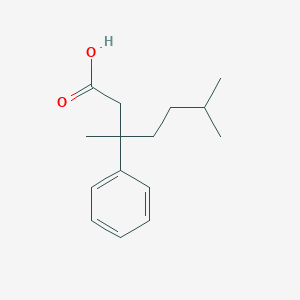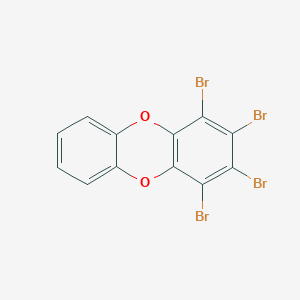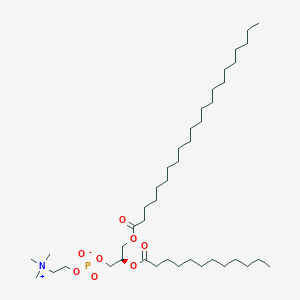
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, also known as DOPC, is a phospholipid that is commonly used in scientific research. It is a key component of cell membranes and is often used as a model membrane in laboratory experiments. DOPC has a unique structure that makes it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane.
Mecanismo De Acción
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine interacts with other molecules within the cell membrane through a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect the properties of the membrane and the behavior of the molecules within it.
Efectos Bioquímicos Y Fisiológicos
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a number of biochemical and physiological effects, including altering the fluidity and permeability of cell membranes, affecting the activity of membrane-bound enzymes and receptors, and influencing the transport of molecules across the membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in laboratory experiments is its similarity to cell membranes, which allows researchers to study the properties of cell membranes in a controlled environment. However, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine also has some limitations, including its tendency to form aggregates and its sensitivity to temperature and pH changes.
Direcciones Futuras
There are a number of future directions for research involving 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, including investigating its interactions with specific proteins and other molecules within the cell membrane, developing new drug delivery systems based on 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, and exploring its potential use in medical applications such as tissue engineering and regenerative medicine.
In conclusion, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, or 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, is a phospholipid that is widely used in scientific research. Its unique structure and properties make it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane. While 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has some limitations, it has a wide range of potential applications in the fields of biochemistry, biophysics, and medicine.
Métodos De Síntesis
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves using enzymes to catalyze the formation of 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from other phospholipids. Chemical synthesis involves the use of chemical reactions to create 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from simpler compounds. Extraction from natural sources involves isolating 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from biological tissues or organisms.
Aplicaciones Científicas De Investigación
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including studying the properties of cell membranes, investigating the interactions between different molecules within the membrane, and developing new drug delivery systems. 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is often used as a model membrane in laboratory experiments, as it has a similar structure to cell membranes and can be easily manipulated and studied.
Propiedades
Número CAS |
106268-90-0 |
|---|---|
Nombre del producto |
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine |
Fórmula molecular |
C42H84NO8P |
Peso molecular |
762.1 g/mol |
Nombre IUPAC |
[(2R)-3-docosanoyloxy-2-dodecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
Clave InChI |
MCNGJGRPYKOAMP-RRHRGVEJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Sinónimos |
1-behenyl-2-lauryl-sn-glycero-3-phosphocholine 22-12 PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



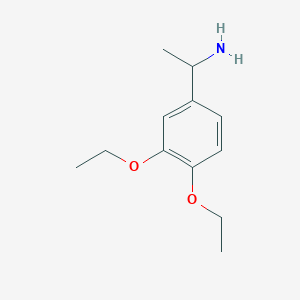
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
